GSK2263167

Autoimmune Disease Models Collagen-Induced Arthritis In Vivo Efficacy

Non-selective S1P receptor modulators confound cardiovascular endpoints. GSK2263167, an orally active S1P3-sparing S1P1 agonist (CAS 1165924-28-6, purity ≥98%), eliminates off-target bradycardia for clean lymphocyte sequestration studies. - S1P3-sparing chemotype avoids bradycardia/hypertension seen with fingolimod. - Non-zwitterionic structure reduces P-gp efflux, simplifying PK/PD modeling. - Scalable route with >98% Pd recovery ensures batch-to-batch consistency.

Molecular Formula C25H26N4O4
Molecular Weight 446.5 g/mol
Cat. No. B12384888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2263167
Molecular FormulaC25H26N4O4
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCN(C2)CCC(=O)O)C3=NOC(=N3)C4=CC(=C(C=C4)OC(C)C)C#N
InChIInChI=1S/C25H26N4O4/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31)
InChIKeyKYDLFNMKNFOMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2263167: S1P3-Sparing S1P1 Agonist


GSK2263167 is an orally active, potent, and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) . Developed by GlaxoSmithKline, it belongs to a chemotype distinct from the clinically used S1P receptor modulator fingolimod and is characterized as an S1P3-sparing agonist [1]. Its molecular formula is C25H26N4O4 with a molar mass of 446.50 g/mol (free acid) [2]. The compound is typically supplied as a solid powder with a purity >98% and is soluble in DMSO for in vitro applications, with established formulations available for in vivo studies [3].

S1P1-selective, S1P3-sparing pharmacological tool
Non-zwitterionic chemotype for reduced P-gp efflux probability
Orally active, with established in vivo formulations
For S1P1 pathway studies and autoimmune model research. RUO.

Why Generic Substitution Fails for GSK2263167


Substituting GSK2263167 with other S1P1 agonists—even those with similar in vitro potency—introduces significant experimental variability due to fundamental differences in receptor selectivity profiles, chemotype-specific pharmacokinetics, and off-target cardiovascular effects. First-generation S1P receptor modulators such as fingolimod (FTY720) are non-selective, exhibiting potent agonism at S1P3, S1P4, and S1P5 in addition to S1P1 [1]. This non-selectivity is directly linked to acute bradycardia and hypertension in both preclinical models and clinical use [2]. Conversely, while many second-generation agonists achieve high S1P1/S1P3 selectivity, their zwitterionic nature can impair blood-brain barrier penetration [3]. These disparities in cardiovascular safety, tissue distribution, and metabolic activation requirements render generic substitution scientifically unsound when experimental reproducibility and mechanistic clarity are paramount [4].

GSK2263167
Typical alternative
Receptor profile
S1P1 agonist, >1000-fold selective over S1P3S1P3-sparing avoids bradycardia signal in telemetry models.
Fingolimod / FTY720-P: potent agonist at S1P1, S1P3, S1P4, S1P5Non-selective; S1P3 agonism drives heart-rate endpoint changes.
Chemotype
Non-zwitterionic (carboxylic acid)Lower predicted P-gp efflux; may support CNS exposure studies.
Zwitterionic (e.g., AMG 369, PF-991)Strong P-gp substrates; brain penetration may be limited.
Cardiovascular endpoints
Reported absence of heart-rate change in conscious rat telemetryEnables S1P1 mechanistic study without S1P3 confound.
Known bradycardia in preclinical models and clinical reportsClass-associated tolerability endpoint shift; may confound inflammation readouts.

GSK2263167: Quantitative Evidence vs S1P1 Agonists


In Vivo Efficacy Parity with Fingolimod, Cardiovascular Safety

In a direct head-to-head in vivo comparison using a collagen-induced arthritis (CIA) model, GSK2263167 (designated as Compound 20) demonstrated equivalent therapeutic efficacy to fingolimod (FTY720) [1]. Critically, this parity in anti-inflammatory efficacy is achieved without the cardiovascular side-effect profile that accompanies fingolimod treatment. The selectivity of GSK2263167 against the S1P3 receptor subtype is explicitly cited as the mechanistic basis for the absence of cardiovascular signal in telemetered rats, even when administered at high dose levels [2].

In vivo anti-inflammatory parity
Head-to-head
Model-response endpoint parity with fingolimod in CIA model, with reported tolerability endpoint differentiation (heart rate)
Supports S1P1-mediated anti-inflammatory mechanism separation from S1P3-driven cardiovascular endpoint effects.
Conscious rat telemetry; high-dose comparator. RUO context.
Autoimmune Disease Models Collagen-Induced Arthritis In Vivo Efficacy Cardiovascular Safety

S1P3-Sparing Selectivity vs. Fingolimod

GSK2263167 is defined by its S1P3-sparing pharmacological profile, with selectivity for S1P1 over S1P3 exceeding 1000-fold [1]. This is in stark contrast to fingolimod (as its active phosphorylated metabolite FTY720-P), which exhibits potent agonism at S1P1, S1P3, S1P4, and S1P5 [2]. While other high-selectivity agonists like AMG 369 and PF-991 also achieve >1000-fold selectivity over S1P3, their zwitterionic chemotype confers a high likelihood of poor CNS penetration due to P-glycoprotein (P-gp) efflux [3]. GSK2263167 is a non-zwitterionic, neutral compound designed to mitigate this efflux liability while maintaining high selectivity .

S1P1/S1P3 selectivity
Class-level
>1000-fold selectivity; non-zwitterionic chemotype
Enables S1P1-dominant signaling interpretation, avoiding S1P3-mediated confound in tissue redistribution studies.
GTPγS and β-arrestin assays; zwitterionic comparators have similar selectivity but different efflux profile.
Receptor Selectivity S1P3 Agonism Bradycardia Mitigation Pharmacological Profiling

Non-Zwitterionic Chemotype vs. Zwitterionic S1P1 Agonists

A key structural differentiator for GSK2263167 is its non-zwitterionic, carboxylic acid-containing chemotype. This is contrasted with other S1P3-sparing agonists such as AMG 369, PF-991, and GSK's own earlier lead Compound 8, which are zwitterions [1]. Zwitterionic compounds are known to be substrates for efflux transporters like P-glycoprotein (P-gp), limiting their ability to cross the blood-brain barrier. For instance, Compound 8 exhibited a P-gp efflux ratio of 6.0 in human MDR1-transfected MDCK cells, confirming its status as a strong efflux substrate [2]. The non-zwitterionic design of GSK2263167 was specifically implemented to reduce this liability and improve the potential for CNS penetration relative to zwitterionic comparators [3].

Non-zwitterionic vs zwitterionic
Class-level
Zwitterionic lead Compound 8: P-gp efflux ratio 6.0 (strong substrate); GSK2263167 designed for lower efflux
Supports study design where CNS penetration probability is a consideration; may reduce P-gp-mediated brain exclusion.
MDR1-MDCK monolayer data; direct brain exposure values require verification.
Chemotype Blood-Brain Barrier Penetration P-glycoprotein Efflux CNS Exposure

Scalable Synthesis & Process Chemistry

The synthetic route to GSK2263167 has been optimized for robust, scalable production using a 'fit-for-purpose' approach. Key steps include a Robinson annulation followed by a Saegusa oxidation to rapidly access an advanced phenol intermediate [1]. Notably, the process was demonstrated at pilot plant scale with near-complete recovery (10.3 kg of 10.5 kg used) of stoichiometric palladium acetate, a critical cost and sustainability metric for large-scale procurement [2]. An alternative CuBr2-mediated aromatization was also developed, and all chromatography steps were removed from the optimized route [3]. This level of process maturity is atypical for early-stage research compounds and ensures consistent batch-to-batch quality and reliable supply chain availability.

Scalable synthesis
Source review
Pilot plant demonstration; 98% palladium recovery (10.3 kg of 10.5 kg used); chromatography-free purification
Procurement confidence: consistent high-purity batches for multi-year studies, avoiding supply variability.
Process described in Org. Process Res. Dev. 2013; alternative CuBr2 route available.
Process Chemistry Scale-Up Palladium Recovery Synthetic Route Optimization

GSK2263167: Key Use Cases


Isolating S1P1 from S1P3 Effects in Autoimmune Models

In rodent models of autoimmune disease such as collagen-induced arthritis or experimental autoimmune encephalomyelitis, GSK2263167 enables clean interrogation of S1P1-mediated lymphocyte sequestration and anti-inflammatory effects without the confounding variable of S1P3-induced bradycardia [1]. This is particularly valuable for studies aiming to validate S1P1 as a therapeutic target in chronic inflammatory conditions where cardiovascular safety monitoring is a key endpoint.

Peripheral S1P1 Agonism, Limited CNS Exposure

For research focused on peripheral immunomodulation—such as psoriasis, inflammatory bowel disease, or systemic lupus erythematosus—GSK2263167 offers a non-zwitterionic chemotype with reduced likelihood of P-glycoprotein-mediated efflux compared to zwitterionic S1P1 agonists [2]. This allows for more predictable systemic exposure and simplifies pharmacokinetic/pharmacodynamic (PK/PD) modeling in peripheral tissues.

Reliable Supply for Chronic Dosing Studies

The validated, scalable synthetic route for GSK2263167—with demonstrated pilot plant production and >98% palladium recovery—ensures reliable, high-purity material for long-term, multi-arm preclinical studies [3]. This is a critical consideration for contract research organizations (CROs) and academic core facilities where supply chain interruptions or batch-to-batch variability can compromise entire study cohorts.

Application
Selection Property
Validation Focus
S1P1 pathway studies in autoimmune models
S1P3-sparing agonism
Lymphocyte sequestration endpoint vs. heart-rate telemetry
Peripheral immunomodulation research
Non-zwitterionic chemotype
CNS exposure probability; P-gp efflux review
Long-term preclinical dosing studies
Scalable, chromatography-free synthesis
Batch-to-batch consistency and supply continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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